An In-depth Technical Guide on 4-Hexyl-2-methoxy-1,3-dioxolane
An In-depth Technical Guide on 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-Hexyl-2-methoxy-1,3-dioxolane, a versatile heterocyclic acetal. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with predicted properties and a proposed synthetic methodology based on established chemical principles. The guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development, offering insights into its physicochemical characteristics, a plausible synthetic route, and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
While specific experimental data for 4-Hexyl-2-methoxy-1,3-dioxolane is scarce, its fundamental properties have been reported or can be reliably predicted. This information is crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | CymitQuimica[1] |
| Molecular Weight | 188.26 g/mol | CymitQuimica[1] |
| CAS Number | 85124-13-6 | CymitQuimica[1] |
| Predicted XlogP | 2.8 | PubChemLite[2] |
| Monoisotopic Mass | 188.14125 Da | PubChemLite[2] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 4-Hexyl-2-methoxy-1,3-dioxolane are not currently available in public spectral databases. However, predicted mass spectrometry data provides some insight into its expected fragmentation patterns.
Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 189.14853 | 144.1 |
| [M+Na]⁺ | 211.13047 | 149.8 |
| [M-H]⁻ | 187.13397 | 148.1 |
| [M+NH₄]⁺ | 206.17507 | 163.1 |
| [M+K]⁺ | 227.10441 | 151.5 |
Source: PubChemLite[2]
Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
The synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane can be achieved through the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate. This reaction is a standard method for the formation of 2-alkoxy-1,3-dioxolanes.
Proposed Experimental Protocol
Materials:
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1,2-Octanediol
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Trimethyl orthoformate
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Anhydrous toluene
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p-Toluenesulfonic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for reflux and distillation
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-octanediol (1 equivalent) in anhydrous toluene.
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Addition of Reagents: Add trimethyl orthoformate (1.1 equivalents) to the solution, followed by a catalytic amount of p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
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Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-Hexyl-2-methoxy-1,3-dioxolane.
Synthesis Workflow
Safety and Handling
Specific safety and toxicity data for 4-Hexyl-2-methoxy-1,3-dioxolane are not available. However, based on the safety data for related 1,3-dioxolane compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Flammability: Dioxolane derivatives are often flammable. Keep away from heat, sparks, and open flames.
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Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation and ingestion.
Logical Relationships in Synthesis
The synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane is a logical progression of standard organic reactions. The key relationship is the electrophilic activation of the orthoformate by the acid catalyst, followed by nucleophilic attack by the diol.
Conclusion
4-Hexyl-2-methoxy-1,3-dioxolane is a compound with potential applications in organic synthesis. While a comprehensive experimental dataset is not yet available, this guide provides the foundational knowledge of its known and predicted properties, along with a reliable synthetic methodology. Further research is warranted to fully characterize this compound and explore its potential applications in various fields of chemistry and drug development.
